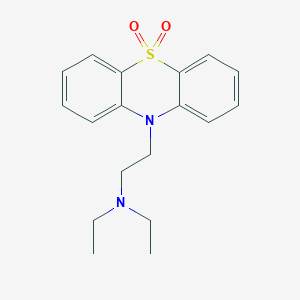
Diethazine Sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethazine Sulfone can be synthesized through the oxidation of Diethazine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and urea-hydrogen peroxide adducts . The reaction typically involves the use of catalysts such as tantalum carbide or niobium carbide to achieve high yields .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and efficient recovery systems for catalysts ensures high productivity and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Diethazine Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like H2O2.
Substitution: Nucleophilic substitution reactions where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, urea-hydrogen peroxide adducts, tantalum carbide, niobium carbide.
Reduction: Sodium amalgam, tin hydrides, samarium(II) iodide.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of this compound from Diethazine.
Reduction: Formation of alkanes or olefins from sulfones.
Substitution: Formation of substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Diethazine Sulfone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical testing and method validation.
Biology: Studied for its potential antiparkinson effects.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of high-quality pharmaceutical reference standards.
Mécanisme D'action
The mechanism of action of Diethazine Sulfone involves its interaction with molecular targets in the brain, potentially influencing neurotransmitter pathways. It is believed to exert its effects by modulating the activity of dopamine receptors, which are crucial in the management of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dapsone: Another sulfone used primarily for its antibacterial properties.
Sulfadiazine: A sulfonamide with applications in treating bacterial infections.
Sulfamethazine: Used in veterinary medicine for its antibacterial effects.
Uniqueness
Diethazine Sulfone is unique due to its specific application as an antiparkinson agent, distinguishing it from other sulfones primarily used for their antibacterial properties .
Propriétés
Formule moléculaire |
C18H22N2O2S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-(5,5-dioxophenothiazin-10-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C18H22N2O2S/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)23(21,22)18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
DAPZIRMYCPGTML-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
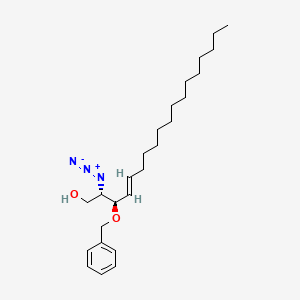
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
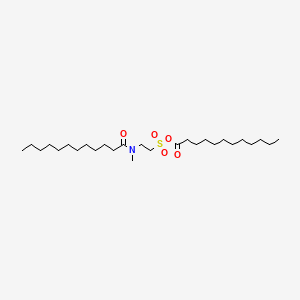
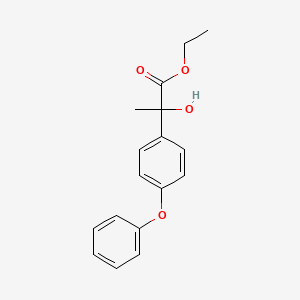
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
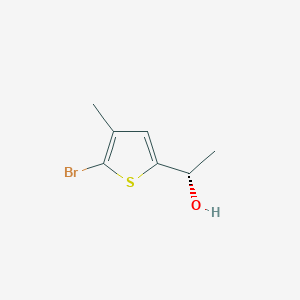
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)

![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
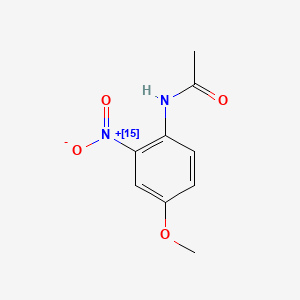
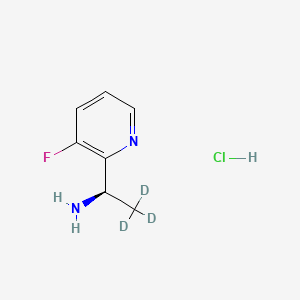
![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)
